Potassium trifluoro(3-oxo-3-((2-(trifluoromethyl)phenyl)amino)propyl)borate
Overview
Description
Potassium trifluoro(3-oxo-3-((2-(trifluoromethyl)phenyl)amino)propyl)borate is a chemical compound with the molecular formula C10H9BF6KNO2. It is known for its applications in various chemical reactions, particularly in the field of organic synthesis. This compound is characterized by the presence of trifluoromethyl and borate groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(3-oxo-3-((2-(trifluoromethyl)phenyl)amino)propyl)borate typically involves the reaction of appropriate boronic acid derivatives with potassium fluoride and trifluoromethyl-substituted amines. The reaction is usually carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of advanced purification techniques, such as crystallization and chromatography, is common to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(3-oxo-3-((2-(trifluoromethyl)phenyl)amino)propyl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different borate derivatives.
Reduction: Reduction reactions can lead to the formation of simpler boron-containing compounds.
Substitution: The trifluoromethyl and amino groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield borate esters, while reduction can produce boron hydrides. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Potassium trifluoro(3-oxo-3-((2-(trifluoromethyl)phenyl)amino)propyl)borate has several scientific research applications, including:
Biology: The compound’s unique properties make it useful in the development of new biochemical assays and probes.
Medicine: Research is ongoing to explore its potential in drug development, particularly for compounds that require boron-containing moieties.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of potassium trifluoro(3-oxo-3-((2-(trifluoromethyl)phenyl)amino)propyl)borate involves its interaction with various molecular targets. The trifluoromethyl and borate groups play a crucial role in its reactivity, allowing it to participate in a wide range of chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with transition metals, facilitating catalytic processes.
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(3-oxo-3-((2-(trifluoromethoxy)phenyl)amino)propyl)borate
- Potassium trifluoro(3-oxo-3-((2-(trifluoromethyl)phenyl)amino)ethyl)borate
Uniqueness
Potassium trifluoro(3-oxo-3-((2-(trifluoromethyl)phenyl)amino)propyl)borate is unique due to its specific combination of trifluoromethyl and borate groups, which confer distinct chemical properties. This makes it particularly valuable in reactions requiring high reactivity and stability under various conditions .
Properties
IUPAC Name |
potassium;trifluoro-[3-oxo-3-[2-(trifluoromethyl)anilino]propyl]boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BF6NO.K/c12-10(13,14)7-3-1-2-4-8(7)18-9(19)5-6-11(15,16)17;/h1-4H,5-6H2,(H,18,19);/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPRBIUADOJEMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC(=O)NC1=CC=CC=C1C(F)(F)F)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BF6KNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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